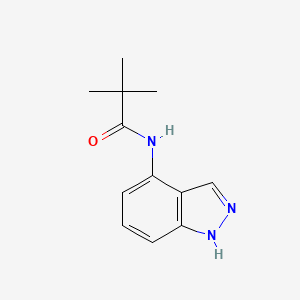![molecular formula C11H15F3N2O B3150250 2-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)-aniline CAS No. 685533-95-3](/img/structure/B3150250.png)
2-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)-aniline
Übersicht
Beschreibung
2-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)-aniline is an organic compound with the molecular formula C11H15F3N2O and a molecular weight of 248.24 g/mol . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific research applications .
Vorbereitungsmethoden
The synthesis of 2-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)-aniline typically involves the reaction of 2-(Dimethylamino)ethanol with 5-(trifluoromethyl)aniline under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. Industrial production methods may involve continuous flow processes to enhance yield and purity .
Analyse Chemischer Reaktionen
2-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)-aniline undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various organometallic catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)-aniline is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Wirkmechanismus
The mechanism of action of 2-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)-aniline involves its interaction with specific molecular targets, often through the trifluoromethyl group. This group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The compound can modulate various biochemical pathways, depending on its specific application, by binding to enzymes or receptors and altering their activity .
Vergleich Mit ähnlichen Verbindungen
2-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)-aniline can be compared with other similar compounds, such as:
2-[2-(Dimethylamino)ethoxy]ethanol: This compound shares the dimethylaminoethoxy moiety but lacks the trifluoromethyl group, resulting in different chemical properties and applications.
5-(Trifluoromethyl)aniline: This compound contains the trifluoromethyl group but lacks the dimethylaminoethoxy moiety, leading to variations in reactivity and usage.
The presence of both the dimethylaminoethoxy and trifluoromethyl groups in this compound makes it unique, providing a combination of properties that are valuable in diverse scientific and industrial applications .
Eigenschaften
IUPAC Name |
2-[2-(dimethylamino)ethoxy]-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2O/c1-16(2)5-6-17-10-4-3-8(7-9(10)15)11(12,13)14/h3-4,7H,5-6,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDDGJVGQBJBFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3150167.png)
![4-(2-fluorophenyl)-2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3150171.png)
![6-[(2-Ethoxyphenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B3150178.png)
![N-(3-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)cyclohexanecarboxamide](/img/structure/B3150183.png)
![Ethyl 3-bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3150189.png)

![2-[4-(4-Pentylcyclohexyl)phenyl]isoindoline](/img/structure/B3150204.png)
![N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B3150205.png)

![6-(Tert-butylsulfonyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B3150221.png)



![4-[(4-Methyl-2-morpholin-4-ylquinolin-6-yl)amino]-4-oxobutanoic acid](/img/structure/B3150242.png)
